Nitecapone-13C5

COMT Inhibition Blood-Brain Barrier Peripheral Selectivity

Ensure robust LC-MS quantification with Nitecapone-13C5, the only stable isotope-labeled internal standard (SIL-IS) chemically identical to Nitecapone. Unlike surrogate COMT inhibitor standards (e.g., Tolcapone-d4, Entacapone-d10), this 13C5 isotopologue co-elutes with your analyte, accurately correcting matrix effects, extraction loss, and ion suppression for regulatory-compliant accuracy in PK, ADME, and peripheral COMT pharmacodynamic studies. Essential for correlating plasma exposure with L-DOPA bioavailability and PET imaging enhancement.

Molecular Formula C₇¹³C₅H₁₁NO₆
Molecular Weight 270.18
CAS No. 1216671-39-4
Cat. No. B1141019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitecapone-13C5
CAS1216671-39-4
Synonyms3-[(3,4-Dihydroxy-5-nitrophenyl)methylene]-2,4-pentanedione-13C5;  OR 462-13C5; 
Molecular FormulaC₇¹³C₅H₁₁NO₆
Molecular Weight270.18
Structural Identifiers
SMILESCC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
InChIInChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nitecapone-13C5 (CAS 1216671-39-4): A Stable Isotope-Labeled Internal Standard for Precise Quantitation of the Short-Acting COMT Inhibitor Nitecapone


Nitecapone-13C5 is a stable isotope-labeled analog of Nitecapone (OR-462), a second-generation nitrocatechol derivative that acts as a short-acting, reversible inhibitor of catechol-O-methyltransferase (COMT). Nitecapone was originally developed for Parkinson's disease but was never marketed [1]. The parent compound exhibits potent in vitro inhibition of soluble COMT (S-COMT) with an IC50 of 300 nM in rat liver and 20 nM in rat brain [2], and it selectively inhibits peripheral COMT due to poor blood-brain barrier penetration [3]. Nitecapone-13C5, specifically labeled with five 13C atoms, is designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications to accurately quantify Nitecapone in complex biological matrices .

Why Nitecapone-13C5 Cannot Be Substituted by Other Isotope-Labeled COMT Inhibitors in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is critical for correcting matrix effects, extraction variability, and ionization efficiency fluctuations. The gold standard is a SIL-IS that is chemically identical to the analyte but differs in mass due to isotopic labeling [1]. Substituting Nitecapone-13C5 with a labeled analog of a different COMT inhibitor (e.g., Tolcapone-d4, Entacapone-d10, or Opicapone-13C2,d3) introduces significant analytical error. These analogs possess different chemical structures, distinct physicochemical properties (e.g., logP, pKa), and therefore exhibit divergent chromatographic retention times, extraction recoveries, and ionization responses in the mass spectrometer [2]. Consequently, they cannot co-elute with Nitecapone or accurately track its behavior during sample preparation, leading to compromised assay accuracy and precision [3]. Nitecapone-13C5 is the only SIL-IS that guarantees identical chemical and physical behavior to the target analyte, Nitecapone, ensuring robust and reliable quantification required for pharmacokinetic studies or therapeutic drug monitoring .

Quantitative Differentiation of Nitecapone from Other COMT Inhibitors: A Comparative Evidence Guide for Nitecapone-13C5


Peripheral Selectivity and Brain Penetration: Nitecapone vs. Tolcapone

Nitecapone is a peripherally selective COMT inhibitor that does not appreciably cross the blood-brain barrier (BBB), a key differentiator from central-acting inhibitors like Tolcapone [1]. In vivo studies demonstrate that Nitecapone inhibits peripheral COMT with ID50 values of 5 mg/kg in liver and duodenum, but requires a 5-fold higher dose (ID50 = 25 mg/kg) to inhibit brain COMT, confirming its poor brain penetration [2]. In contrast, Tolcapone readily crosses the BBB and inhibits brain COMT with an ID50 of 26-28 mg/kg [3]. This distinction is critical for applications requiring isolated peripheral COMT inhibition without central nervous system effects.

COMT Inhibition Blood-Brain Barrier Peripheral Selectivity Parkinson's Disease

In Vitro Potency and Enzyme Selectivity Profile

Nitecapone exhibits a distinct selectivity and potency profile against soluble COMT (S-COMT) compared to other catecholamine-metabolizing enzymes. It inhibits rat liver S-COMT with an IC50 of 300 nM and brain S-COMT with an IC50 of 20 nM [1]. Crucially, Nitecapone shows high selectivity for COMT over tyrosine hydroxylase, dopamine-β-hydroxylase, DOPA decarboxylase, and monoamine oxidases A and B (MAO-A/B), with IC50 values >1 µM for all these off-target enzymes . This >3.3-fold selectivity window (300 nM vs. >1 µM) is a defined property that contrasts with some earlier, less selective COMT inhibitors [2].

COMT Inhibition Enzyme Selectivity In Vitro Pharmacology IC50

In Vivo Effect on L-DOPA Pharmacokinetics and OMD Formation

Nitecapone effectively reduces the formation of 3-O-methyldopa (OMD), the principal circulating metabolite of exogenously administered levodopa. In a study on cynomolgus monkeys, co-administration of Nitecapone with intravenous levodopa resulted in a dose-dependent reduction in the area under the OMD concentration-time curve (AUC) [1]. At a dose of 5 mg/kg, Nitecapone reduced the OMD AUC by 50%. A maximal inhibition of 65% was achieved at a dose of 10 mg/kg, with no further reduction at 15 mg/kg [2]. This quantitatively demonstrates the ceiling effect of peripheral COMT inhibition on OMD formation.

Pharmacokinetics L-DOPA 3-O-Methyldopa Cynomolgus Monkey

Enhancement of Striatal 6-Fluorodopa Uptake in PET Imaging

Nitecapone enhances the quality of [18F]6-fluorodopa PET imaging by reducing peripheral metabolism of the tracer. In a clinical study involving Parkinson's disease patients and normal volunteers, oral administration of 100 mg Nitecapone one hour prior to PET imaging significantly increased striatal [18F]6-fluorodopa accumulation by 20.0 ± 5.5% (mean ± SEM) [1]. Furthermore, the ratio of striatal radioactivity to arterial plasma radioactivity was increased by 39.0 ± 5.0% after Nitecapone administration [2]. This effect is a direct consequence of peripheral COMT inhibition, which reduces the formation of the O-methylated metabolite and increases tracer availability to the brain.

PET Imaging 6-Fluorodopa Parkinson's Disease Striatum

Isotopic Purity and Mass Difference for Unambiguous MS Detection

Nitecapone-13C5 is labeled with five carbon-13 atoms, resulting in a molecular weight of 270.18 g/mol, a mass increase of 5 Da compared to the unlabeled Nitecapone (MW 265.06 g/mol) . This mass shift ensures that the labeled internal standard's signal is completely resolved from the analyte's monoisotopic peak, preventing isotopic cross-talk and enabling accurate peak integration in MS analysis . The incorporation of five 13C atoms is superior to deuterium labeling (e.g., Tolcapone-d4) for LC-MS applications, as 13C labels are more resistant to hydrogen-deuterium exchange and do not alter chromatographic retention time, a common issue with deuterated internal standards [1].

Mass Spectrometry Isotopic Purity LC-MS/MS Internal Standard

Key Application Scenarios for Nitecapone-13C5 in Scientific Research and Bioanalysis


LC-MS/MS Quantification of Nitecapone in Pharmacokinetic Studies

Nitecapone-13C5 is the definitive internal standard for the accurate quantification of Nitecapone in plasma, serum, urine, and tissue homogenates using LC-MS/MS . Its use is essential in preclinical and clinical pharmacokinetic studies designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of Nitecapone. The identical chemical properties of the 13C5-labeled analog ensure precise correction for matrix effects and sample-to-sample variability, enabling robust and reproducible quantification across a wide dynamic range [1].

Supporting In Vivo Studies of Peripheral COMT Inhibition

Given Nitecapone's unique peripheral selectivity profile (ID50 = 5 mg/kg in liver vs. 25 mg/kg in brain) [2], Nitecapone-13C5 is indispensable for studies investigating the pharmacodynamics of peripheral COMT inhibition. Researchers can use this labeled standard to accurately measure Nitecapone concentrations in peripheral tissues and correlate them with the observed inhibition of OMD formation or changes in L-DOPA bioavailability [3].

Enhancing PET Imaging Studies with [18F]6-Fluorodopa

Nitecapone is used clinically to improve the quality of [18F]6-fluorodopa PET imaging by increasing tracer availability to the brain (+20% increase in striatal uptake) [4]. Nitecapone-13C5 enables the precise measurement of plasma Nitecapone levels during these PET studies, allowing researchers to correlate drug exposure with the magnitude of imaging enhancement. This is critical for optimizing dosing regimens and interpreting PET data [5].

Reference Standard for Analytical Method Validation

Nitecapone-13C5 serves as a high-purity reference standard for the validation of analytical methods intended for the detection and quantification of Nitecapone and its metabolites . It can be used to assess method accuracy, precision, linearity, and stability, ensuring that bioanalytical assays meet the stringent requirements of regulatory guidelines for drug development and clinical research [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nitecapone-13C5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.